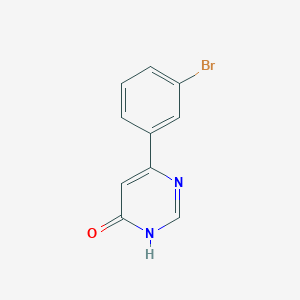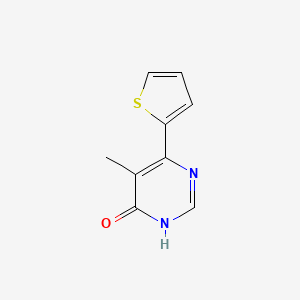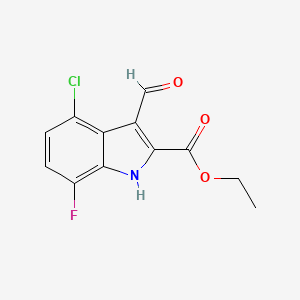
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features chlorine and fluorine atoms on the indole ring, along with a formyl group and an ethyl ester group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Halogenation: Chlorination and fluorination steps are introduced to introduce chlorine and fluorine atoms at the 4th and 7th positions, respectively.
Formylation: The formyl group is introduced at the 3rd position using formylating agents like formic acid or its derivatives.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at the halogenated positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Diverse derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Indole derivatives are known for their biological activity. This compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, including inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and cannabinoid receptors.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For instance, as an IDO inhibitor, it may bind to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses. The molecular targets and pathways involved are specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks halogen atoms.
Ethyl 4-chloro-1H-indole-2-carboxylate: Lacks fluorine atom and formyl group.
Ethyl 7-fluoro-1H-indole-2-carboxylate: Lacks chlorine atom and formyl group.
Uniqueness: The presence of both chlorine and fluorine atoms on the indole ring, along with the formyl group, makes Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate unique. These substituents significantly influence its chemical reactivity and biological activity, distinguishing it from other indole derivatives.
Propiedades
IUPAC Name |
ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLPWKWAKSIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
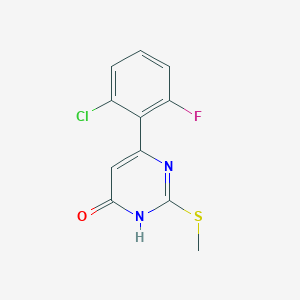
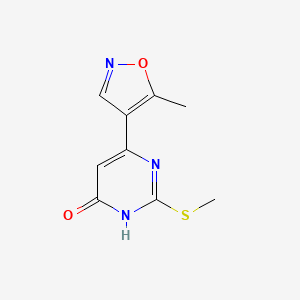
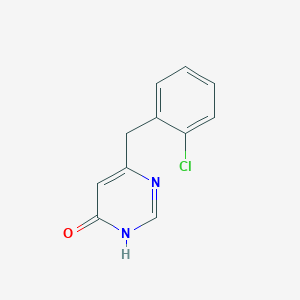
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)
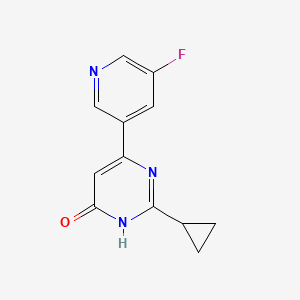
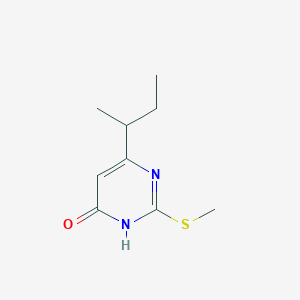
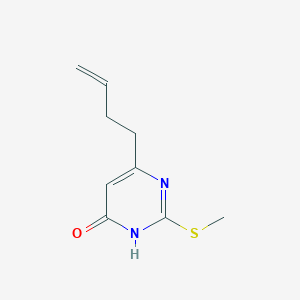
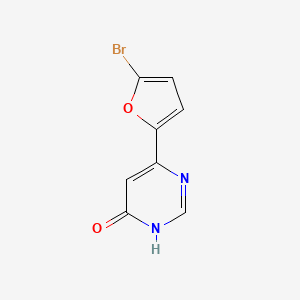
![N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486793.png)
